2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products . The structure of this compound includes a pyrido[1,2-a]pyrimidine core with a hydroxymethyl group at position 2 and a methyl group at position 7.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Pyridopyrimidine derivatives, including 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, have been studied for their antimicrobial, antitumor, anti-inflammatory, antimalarial, and antiviral activities . They are also used in the development of drugs targeting various diseases, including cancer and infectious diseases .
Mechanism of Action
Target of Action
The compound 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of 2-aminopyrimidin-4-one . These compounds have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities
Mode of Action
It’s known that the compound undergoes alkylation at the oxygen atom, and electrophilic substitution mainly occurs at position 8 of the molecule . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antiviral and antitumor activities, it’s plausible that it may interfere with the replication processes of viruses or the cell division processes of tumor cells .
Result of Action
Given its potential antiviral and antitumor activities, it may inhibit the replication of viruses or the proliferation of tumor cells .
Future Directions
Pyrimidine derivatives have been studied in the development of new therapies due to their biological potential . The design of biologically active compounds based on pyrimidine derivatives is a priority direction, including the development of antiviral and antileukemic agents . The ability of the methyl group of isocytosine to deprotonate by the action of organometallic compounds opens the possibility to the synthesis of its derivatives with a modified substituent at position 6 .
Preparation Methods
The synthesis of 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the construction of complex structures in a single synthetic operation from simple building blocks . One method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar compounds to 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyridopyrimidine derivatives such as 2-aminopyrimidin-4(3H)-one and its derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(hydroxymethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(6-13)4-10(14)12(9)5-7/h2-5,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOACMLLEHXPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CO)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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